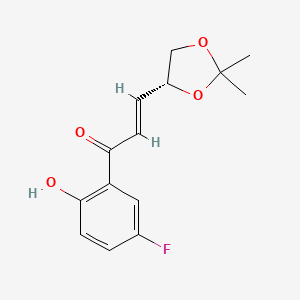

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone

Beschreibung

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is an organic compound characterized by its unique structure, which includes an isopropylidene-dioxy group and a hydroxy-fluorophenyl group

Eigenschaften

Molekularformel |

C14H15FO4 |

|---|---|

Molekulargewicht |

266.26 g/mol |

IUPAC-Name |

(E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C14H15FO4/c1-14(2)18-8-10(19-14)4-6-13(17)11-7-9(15)3-5-12(11)16/h3-7,10,16H,8H2,1-2H3/b6-4+/t10-/m1/s1 |

InChI-Schlüssel |

OCAUBPXDJKAXMH-DFVUYQKZSA-N |

Isomerische SMILES |

CC1(OC[C@H](O1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)C |

Kanonische SMILES |

CC1(OCC(O1)C=CC(=O)C2=C(C=CC(=C2)F)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone typically involves a multi-step process. The initial step often includes the protection of diols using isopropylidene groups. This is followed by the introduction of the hydroxy-fluorophenyl group through a series of reactions, including halogenation and hydroxylation. The final step involves the formation of the propenone moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenone moiety to alcohols or alkanes.

Substitution: The hydroxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other propenone derivatives and compounds with hydroxy-fluorophenyl groups. Examples include:

- (E)-4,5-Dihydroxy-1-(2-hydroxy-5-fluorophenyl)propenone

- (E)-4,5-Isopropylidene-dioxy-1-(2-hydroxyphenyl)propenone

Uniqueness

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biologische Aktivität

Chemical Structure and Properties

The molecular structure of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is characterized by the presence of a propenone moiety and a fluorinated phenolic group. The compound's structural formula can be represented as follows:

Key Structural Features:

- Isopropylidene Group : Enhances lipophilicity and may influence biological interactions.

- Fluorinated Phenolic Ring : The presence of fluorine can modify the compound's reactivity and bioactivity.

Antioxidant Activity

Research indicates that (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone exhibits significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone | 25 | |

| Quercetin | 30 | |

| Vitamin C | 15 |

Anticancer Activity

Several studies have suggested that this compound possesses anticancer properties, particularly against various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone demonstrated an IC50 value of 20 µM after 48 hours of treatment. The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 20 | Apoptosis via mitochondrial pathway | |

| HeLa | 35 | Cell cycle arrest | |

| A549 | 40 | Induction of oxidative stress |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Table 3: Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | Reference |

|---|---|---|---|

| TNF-alpha | 1500 | 600 | |

| IL-6 | 1200 | 500 |

Mechanistic Insights

The biological activities of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Induction of Apoptosis : By promoting mitochondrial dysfunction and increasing reactive oxygen species (ROS), it triggers cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.